molecular formula C7H3Br2NO2 B3356436 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- CAS No. 66571-28-6

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Cat. No.: B3356436
CAS No.: 66571-28-6
M. Wt: 292.91 g/mol
InChI Key: CTSBBKXYAZIXFG-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- is a useful research compound. Its molecular formula is C7H3Br2NO2 and its molecular weight is 292.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dibromo-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO2/c8-3-1-4-6(5(9)2-3)12-10-7(4)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBBKXYAZIXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NO2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216745
Record name 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66571-28-6
Record name 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066571286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Significance and Historical Context of the 1,2 Benzisoxazole Core in Chemical Synthesis

The 1,2-benzisoxazole (B1199462) ring system, a fusion of a benzene (B151609) ring and an isoxazole (B147169) ring, is a noteworthy scaffold in organic and medicinal chemistry. beilstein-journals.org Its aromatic nature imparts a degree of stability, and this core structure is found in a variety of pharmacologically active compounds. beilstein-journals.orgnih.gov Historically, the synthesis of the 1,2-benzisoxazole core has been approached through various methods, including the cyclization of 2-hydroxyaryl oximes and the reaction of salicylaldehyde (B1680747) with hydroxylamine-O-sulfonic acid. chim.itwikipedia.org The versatility of this heterocyclic system allows for a wide range of chemical modifications, making it a "privileged structure" in drug discovery. nih.gov This means that the 1,2-benzisoxazole scaffold is capable of binding to multiple biological targets with high affinity, serving as a foundation for the development of diverse therapeutic agents. nih.gov

Research Trajectory of 5,7 Dibromo 1,2 Benzisoxazol 3 2h One and Its Analogues

While direct and extensive research on 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- is limited, the study of its analogues, particularly halogenated benzisoxazoles, provides significant insights into its potential properties and applications. The introduction of halogen atoms, such as bromine, onto the benzisoxazole ring is a common strategy in medicinal chemistry to modulate the compound's biological activity. nih.govnih.gov For instance, the presence of a halogen at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity in certain derivatives. nih.gov

A closely related isomer, 5,7-dibromo-2,1-benzisoxazol-3(1H)-one , has been synthesized and characterized as a new compound, highlighting the novelty of such dibrominated structures. beilstein-journals.org Its synthesis was achieved through the photochemical cyclization of 2-azido-3,5-dibromobenzoic acid in the presence of potassium carbonate. beilstein-journals.org This suggests a potential synthetic route for the target compound's isomer and underscores the ongoing exploration of new benzisoxazole derivatives.

The research into brominated benzisoxazoles extends to their potential as antimicrobial and antifungal agents. nih.govnih.gov Studies on other brominated benzisoxazole derivatives have demonstrated that the position of the bromine atom can significantly influence their biological efficacy. nih.gov

Scope and Research Objectives Pertaining to 1,2 Benzisoxazol 3 2h One, 5,7 Dibromo

Classical Synthetic Routes to the 1,2-Benzisoxazole (B1199462) Ring System with Emphasis on Dibromination Strategies

Traditional methods for constructing the 1,2-benzisoxazole core and introducing the dibromo substitution pattern have been foundational in organic synthesis. chim.it

Cyclization Reactions for 1,2-Benzisoxazol-3(2H)-one Core Formation

The formation of the 1,2-benzisoxazol-3(2H)-one scaffold is primarily achieved through intramolecular cyclization reactions. A common and enduring strategy involves the cyclization of ortho-substituted aryl compounds. chim.it One of the most utilized approaches starts from o-hydroxyaryl oximes, which can be readily prepared from the corresponding carbonyl compounds. chim.it The cyclization is typically induced by converting the oxime's hydroxyl group into a good leaving group, facilitating the intramolecular nucleophilic attack by the phenolic hydroxyl to form the N-O bond of the benzisoxazole ring. chim.it

Another classical pathway involves the cyclization of 2-hydroxybenzoyl derivatives. chim.it For instance, refluxing a 2-hydroxy benzoyl compound with hydroxylamine-O-sulfonic acid can directly yield the 1,2-benzisoxazole-3(2H)-one core. chim.it A variation of this involves the treatment of 2-hydroxy benzoyl compounds with trimethylsilyl (B98337) azide (B81097) in the presence of a Lewis acid like zirconium tetrachloride, where a diazonium ion acts as a leaving group. chim.it

Furthermore, the synthesis can proceed through the oxidation of dihydro- or tetrahydro-benzisoxazole derivatives, which are themselves obtained from the reaction of 1,3-dicarbonyl compounds with hydroxylamine. chim.it This method is particularly useful for producing 3-unsubstituted or 3-carboxy-substituted 1,2-benzisoxazoles. chim.it A less common but effective method is the base-mediated photochemical N-O bond-forming cyclization of 2-azidobenzoic acids. beilstein-journals.org

A summary of key classical cyclization strategies is presented in the table below.

Starting MaterialReagents/ConditionsProductReference
o-Hydroxyaryl oximesDehydrating agents1,2-Benzisoxazole derivatives chim.it
2-Hydroxybenzoyl derivativesHydroxylamine-O-sulfonic acid1,2-Benzisoxazol-3(2H)-one chim.it
2-Hydroxybenzoyl derivativesTrimethylsilyl azide, ZrCl41,2-Benzisoxazole derivatives chim.it
1,3-Dicarbonyl compoundsHydroxylamine, then oxidation1,2-Benzisoxazole derivatives chim.it
2-Azidobenzoic acidsK2CO3, ethanol, UV light2,1-Benzisoxazol-3(1H)-one beilstein-journals.org

Regioselective Bromination Techniques for 5,7-Dibromo-Substitution

Achieving the specific 5,7-dibromo substitution pattern on the 1,2-benzisoxazol-3(2H)-one ring requires careful control of the bromination reaction. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring. For the 1,2-benzisoxazole system, the fused ring and the carbonyl group influence the positions of incoming electrophiles.

While direct bromination of the parent 1,2-benzisoxazol-3(2H)-one can lead to a mixture of products, a more controlled approach often involves the synthesis of the dibrominated precursor prior to cyclization. For example, starting with a appropriately substituted phenol, such as 2,4-dibromophenol, and carrying it through a series of reactions to introduce the necessary functional groups for cyclization can ensure the desired 5,7-dibromo substitution pattern.

Alternatively, direct bromination of a pre-formed benzisoxazole can be employed. The use of specific brominating agents and reaction conditions can favor the formation of the desired isomer. nih.gov For instance, tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be an effective and selective brominating agent for some heterocyclic systems. nih.gov The choice of solvent can also play a crucial role in directing the regioselectivity of the bromination. wku.edu It is important to consider that the electronic nature of the substituents on the aromatic ring will heavily influence the outcome of the bromination. nih.gov

A general representation of a regioselective bromination strategy is shown in the table below.

SubstrateBrominating AgentConditionsProductReference
Pyrrolo[1,2-a]quinoxalinesTetrabutylammonium tribromide (TBATB)MeCN, 80 °CC3-brominated or C1, C3-dibrominated products nih.gov
Activated Aromatic SystemsN-Bromosuccinimide (NBS)Acetonitrilepara-Bromo derivatives wku.edu
Alkenes, Alkynes, KetonesNaBr/NaBrO3Aqueous acidic mediumRegio- and stereoselective brominated products rsc.org

Modern and Advanced Synthetic Approaches for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Contemporary organic synthesis has seen the advent of more efficient, selective, and environmentally friendly methods, which are applicable to the synthesis of complex molecules like 5,7-dibromo-1,2-benzisoxazol-3(2H)-one.

Transition Metal-Catalyzed Syntheses, including Palladium-Catalyzed Cyclization

Transition metal catalysis, particularly with palladium, has revolutionized the formation of heterocyclic rings. chim.it Palladium-catalyzed reactions offer mild conditions and high efficiency for constructing the 1,2-benzisoxazole core. rsc.orgresearchgate.net One notable method is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgresearchgate.net This approach involves the activation of C-H bonds ortho to the phenol-derived O-N bond, leading to the simultaneous formation of C-C and C=N bonds. rsc.orgresearchgate.net

Palladium-catalyzed cyclization of 1,6-enynes with disilanes has also been developed for the synthesis of related benzofuran (B130515) structures and showcases the power of palladium in facilitating complex cyclization cascades. rsc.org Furthermore, palladium-catalyzed annulation of substituted isoxazoles with alkynes provides a route to naphthalene-fused isoxazoles, demonstrating the versatility of this catalytic system. chim.it These methods, while not directly reported for the synthesis of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, provide a strong foundation for developing such a synthesis by utilizing appropriately brominated starting materials.

The table below highlights some transition metal-catalyzed reactions for the synthesis of related heterocyclic cores.

CatalystReaction TypeSubstratesProductReference
Palladium[4+1] AnnulationN-phenoxyacetamides, Aldehydes1,2-Benzisoxazoles rsc.orgresearchgate.net
PalladiumAnnulation5-Iodoaryl-substituted isoxazoles, AlkynesNaphtho[2,1-d]isoxazoles chim.it
PalladiumTandem Cyclization/Silylation1,6-Enynes, DisilanesSilyl Benzofurans rsc.org

Green Chemistry Principles in 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. ub.edu In the context of synthesizing 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, these principles can be applied to various aspects of the synthesis. The use of safer solvents, such as water or bio-based solvents, is a key consideration. rsc.org Microwave-assisted and ultrasound-mediated synthesis have emerged as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. mdpi.comnih.gov

The following table summarizes some green chemistry approaches applicable to heterocyclic synthesis.

Green Chemistry PrincipleApplicationExampleReference
Use of Safer SolventsReplacing hazardous organic solventsWater, Ionic Liquids rsc.org
Energy EfficiencyAccelerating reactions and reducing energy consumptionMicrowave Irradiation, Ultrasonication mdpi.comnih.gov
Safer ReagentsAvoiding toxic reagentsNaBr/NaBrO3 for bromination rsc.org
CatalysisImproving efficiency and reducing wasteReusable catalysts, Nanocatalysts mdpi.com

Flow Chemistry Applications in the Preparation of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis. youtube.com These include enhanced safety, better process control, rapid optimization, and easier scalability. youtube.com The small dimensions of flow reactors allow for rapid mixing and efficient heat transfer, which can lead to higher yields and selectivities. youtube.com

While specific applications of flow chemistry for the synthesis of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one are not yet widely reported, the technology holds significant promise. For instance, a continuous flow process for the synthesis of 1,3,4-oxadiazoles via an iodine-mediated oxidative cyclization has been successfully developed, demonstrating the feasibility of performing complex heterocyclic syntheses in flow. beilstein-journals.org This approach could be adapted for the cyclization step in the synthesis of the target benzisoxazole.

Furthermore, flow chemistry allows for the integration of in-line purification and analysis, moving towards fully automated synthesis. youtube.combeilstein-journals.org This would be particularly beneficial for optimizing the regioselective bromination step, allowing for rapid screening of conditions to achieve the desired 5,7-dibromo substitution pattern.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of the target compound.

Feature of Flow ChemistryPotential Advantage in Synthesis
Enhanced SafetyBetter control over reaction exotherms, especially in bromination.
Precise Process ControlAccurate control of residence time, temperature, and stoichiometry.
Rapid OptimizationFast screening of reaction conditions for cyclization and bromination.
ScalabilityStraightforward scale-up from laboratory to production scale.
In-line AnalysisReal-time monitoring of reaction progress and product formation.

Multi-Step Synthesis Strategies for Complex Derivatives of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

The generation of complex derivatives from 5,7-dibromo-1,2-benzisoxazol-3(2H)-one primarily involves leveraging the reactivity of the bromine substituents and the nitrogen atom of the isoxazole (B147169) ring. These strategies often begin with the synthesis of the core scaffold, followed by a series of functionalization steps to build molecular complexity.

A common foundational approach to the 1,2-benzisoxazole core involves the cyclization of appropriately substituted precursors. chim.it For the 5,7-dibromo variant, this would typically start from a 3,5-dibrominated salicylic (B10762653) acid derivative. The general synthetic pathways to 1,2-benzisoxazoles include the formation of a C–O bond from o-substituted aryloximes or an N–O bond from o-hydroxyaryl oximes. chim.it

Once the 5,7-dibromo-1,2-benzisoxazol-3(2H)-one nucleus is obtained, subsequent derivatization can be achieved through several key reaction types.

N-Substitution Reactions: The nitrogen atom of the isoxazolone ring is a prime site for introducing a wide array of substituents. Alkylation, arylation, and acylation reactions at this position can lead to a diverse library of N-substituted derivatives. These reactions are typically carried out in the presence of a suitable base to deprotonate the nitrogen, followed by the addition of an electrophilic partner.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at positions 5 and 7 are particularly amenable to palladium-catalyzed cross-coupling reactions. beilstein-journals.orguni-rostock.de These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various aryl, heteroaryl, alkyl, and other functional groups. Common cross-coupling reactions that can be employed include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions. The differential reactivity of the two bromine atoms could potentially allow for selective or sequential functionalization, further expanding the accessible chemical space.

The strategic combination of N-substitution and palladium-catalyzed cross-coupling reactions provides a powerful toolkit for the multi-step synthesis of highly complex and diverse derivatives of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one. These synthetic endeavors are crucial for exploring the structure-activity relationships of this class of compounds and for the development of new molecules with tailored properties.

Table 1: Key Synthetic Transformations for Derivatization

Reaction TypePosition(s)Reagents and ConditionsPotential Substituents Introduced
N-AlkylationN-2Base (e.g., NaH, K₂CO₃), Alkyl halide (R-X)Alkyl, Benzyl (B1604629), etc.
N-ArylationN-2Buchwald-Hartwig coupling: Pd catalyst, ligand, base, Aryl halideAryl, Heteroaryl
Suzuki CouplingC-5, C-7Pd catalyst (e.g., Pd(PPh₃)₄), base, boronic acid/esterAryl, Heteroaryl, Alkyl
Sonogashira CouplingC-5, C-7Pd catalyst, Cu(I) co-catalyst, base, terminal alkyneAlkynyl
Heck CouplingC-5, C-7Pd catalyst, base, alkeneAlkenyl
Stille CouplingC-5, C-7Pd catalyst, organostannaneVarious organic groups

Table 2: Hypothetical Multi-Step Synthesis of a Complex Derivative

StepStarting MaterialReactionProduct
13,5-Dibromosalicylic acidEsterification, Oximation, Cyclization5,7-dibromo-1,2-benzisoxazol-3(2H)-one
25,7-dibromo-1,2-benzisoxazol-3(2H)-oneN-Alkylation with ethyl bromoacetateEthyl 2-(5,7-dibromo-3-oxo-1,2-benzisoxazol-2(3H)-yl)acetate
3Ethyl 2-(5,7-dibromo-3-oxo-1,2-benzisoxazol-2(3H)-yl)acetateSuzuki coupling with phenylboronic acidEthyl 2-(5-bromo-3-oxo-7-phenyl-1,2-benzisoxazol-2(3H)-yl)acetate
4Ethyl 2-(5-bromo-3-oxo-7-phenyl-1,2-benzisoxazol-2(3H)-yl)acetateSonogashira coupling with trimethylsilylacetyleneEthyl 2-(3-oxo-7-phenyl-5-((trimethylsilyl)ethynyl)-1,2-benzisoxazol-2(3H)-yl)acetate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 5,7-Dibromo-1,2-benzisoxazol-3(2H)-one Core

The benzene ring of the 5,7-dibromo-1,2-benzisoxazol-3(2H)-one core is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. libretexts.org The mechanism typically involves a two-step process: initial attack by a strong electrophile to form a resonance-stabilized carbocation (a benzenonium intermediate), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org

The existing substituents on the ring significantly influence the rate and regioselectivity of further substitution. The two bromine atoms are electron-withdrawing groups, which deactivate the ring towards electrophilic attack. However, they are also ortho- and para-directing. msu.edu The fused isoxazolone ring system also exerts its own deactivating and directing effects. Consequently, introducing additional substituents onto the aromatic core, such as through nitration or sulfonation, would likely require forcing conditions with strong electrophiles and acid catalysts. libretexts.orglibretexts.org Further halogenation, for instance, could potentially occur at the remaining open position on the aromatic ring, though the deactivated nature of the substrate presents a challenge. In a related heterocyclic system, the use of two equivalents of N-Bromosuccinimide (NBS) was shown to produce a 5,7-dibrominated product from a mono-substituted precursor, demonstrating the accessibility of these positions to electrophilic attack. semanticscholar.org

Nucleophilic aromatic substitution (NAS) on the 5,7-dibromo-1,2-benzisoxazol-3(2H)-one core is generally less favorable. Such reactions typically require either the presence of strong electron-withdrawing groups ortho or para to a leaving group or extremely harsh reaction conditions that may proceed through a highly reactive benzyne (B1209423) intermediate. libretexts.org

Reactions at the N-2 Position of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

The nitrogen atom at the N-2 position is part of a lactam (a cyclic amide) structure. The proton attached to this nitrogen is acidic and can be removed by a suitable base. This deprotonation generates a nucleophilic nitrogen anion that can readily react with various electrophiles.

Common transformations at the N-2 position include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to install acyl groups, forming an N-acyl derivative.

N-Arylation: While less common than alkylation, N-arylation can be achieved under specific conditions, often using metal catalysis.

Transformations Involving the Carbonyl Group of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

The carbonyl group at the C-3 position is a key functional group within the lactam ring. It can undergo several characteristic transformations, although these reactions may sometimes lead to ring-opening depending on the reagents and conditions employed.

Potential reactions include:

Reduction: The carbonyl can be reduced using powerful reducing agents. For instance, lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl, potentially leading to the corresponding cyclic amine or an amino alcohol via ring cleavage.

Reaction with Organometallics: Reagents like Grignard reagents or organolithium compounds could attack the carbonyl carbon. However, these strong nucleophiles and bases might also interact with other reactive sites on the molecule, such as the N-H proton or the bromine atoms, leading to complex product mixtures.

Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thiocarbonyl derivative (a thiolactam).

These transformations fundamentally alter the core structure of the heterocycle, providing access to different classes of compounds.

Palladium-Catalyzed Cross-Coupling Reactions of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

The presence of two bromine atoms on the aromatic ring makes 5,7-dibromo-1,2-benzisoxazol-3(2H)-one an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. youtube.comsemanticscholar.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, transmetalation with a coupling partner, and reductive elimination to form the final product and regenerate the catalyst. youtube.comuwindsor.ca The differential reactivity of the bromine atoms at the C-5 and C-7 positions may allow for selective mono-functionalization or exhaustive di-substitution by carefully controlling reaction conditions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.govtcichemicals.com For 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C-5 and/or C-7 positions. nih.gov Successful Suzuki couplings have been reported on structurally similar bromo-substituted heterocycles, such as 7-bromo-1H-indazoles and 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones, highlighting the applicability of this method. semanticscholar.orgrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles

Catalyst Base Solvent Temperature (°C) Substrate Type Yield (%) Ref
PdCl₂(dppf) K₂CO₃ Dioxane/H₂O 90 ortho-Bromoaniline 11 nih.gov
CataXCium A Pd G3 K₃PO₄ Dioxane/H₂O 100 ortho-Bromoaniline >95 nih.gov
PdCl₂(PPh₃)₂ K₂CO₃ DMF Reflux 7-Bromo-1H-indazole <5 semanticscholar.org
XPhosPdG2/XPhos Cs₂CO₃ Dioxane 120 3-Bromo-pyrazolo-pyrimidinone 83 rsc.org

The Sonogashira coupling reaction is the premier method for synthesizing aryl alkynes by coupling an aryl halide with a terminal alkyne. gold-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine base like triethylamine (B128534) serving as both the base and, occasionally, the solvent. wikipedia.orgnih.govorganic-chemistry.org This reaction would enable the introduction of alkyne functionalities at the C-5 and C-7 positions of the benzisoxazolone core. The resulting alkynes are highly valuable intermediates that can undergo further transformations, such as cycloadditions or conversion to other functional groups. nih.gov Studies on di-halogenated aromatics have shown that site-selectivity can be achieved based on the electronic and steric environment of the halogen atoms, suggesting that either mono- or di-alkynylation of the 5,7-dibromo substrate is feasible. researchgate.net

Table 2: General Conditions for Sonogashira Coupling

Catalyst Co-catalyst Base Solvent Temperature (°C) Substrate Ref
PdCl₂(PPh₃)₂ CuI TEA THF 60 5-Bromo Dihydropyrrolone nih.gov
Pd(PPh₃)₄ CuI n-BuNH₂ Benzene Room Temp Aryl Halide libretexts.org
PdCl₂(PCy₃)₂ None (Cu-free) K₂CO₃ Toluene 100 Aryl Chloride organic-chemistry.org
Dipyridylpalladium complex None (Cu-free) Pyrrolidine Water (reflux) 100 Aryl Iodide/Bromide wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. semanticscholar.orgwikipedia.org This reaction is exceptionally broad in scope, accommodating primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.org It requires a palladium source, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, DavePhos), and a strong base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOt-Bu). wikipedia.orgnih.gov Applying this reaction to 5,7-dibromo-1,2-benzisoxazol-3(2H)-one would allow for the direct installation of a wide array of amino groups at the C-5 and C-7 positions, a crucial transformation for synthesizing compounds with potential biological activity. semanticscholar.org The reaction has been successfully applied to other nitrogen-containing heterocycles, demonstrating its utility in complex molecular settings. nih.govresearchgate.net

Table 3: Example Conditions for Buchwald-Hartwig Amination

Catalyst System Base Solvent Temperature (°C) Substrate Ref
Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 70-100 Aryl Bromide wikipedia.org
(THP-Dipp)Pd(cinn)Cl NaOt-Bu 1,4-Dioxane 110 5-Amino-1,2,3-triazole nih.gov
Pd(OAc)₂ / Ligand NaOt-Bu Toluene 100 Aryl Halide semanticscholar.org

Photochemical and Electrochemical Reactivity of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

The introduction of bromine atoms onto the benzisoxazole ring is expected to significantly influence its photochemical and electrochemical properties compared to the unsubstituted parent compound.

Photochemical Reactivity

The photochemical behavior of 1,2-benzisoxazol-3-one derivatives is not extensively documented. However, related heterocyclic systems suggest that UV irradiation could induce specific reactions. For the isomeric 2,1-benzisoxazol-3(1H)-one, photochemical synthesis from 2-azidobenzoic acid has been reported, with secondary photolysis leading to the formation of 2-aminobenzoic acid. nih.gov This suggests that the N-O bond within the isoxazolone ring can be susceptible to photochemical cleavage.

For 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, two primary photochemical pathways can be postulated:

Homolytic Cleavage of the N-O Bond: Absorption of UV radiation could lead to the cleavage of the relatively weak N-O bond, generating a diradical intermediate. The fate of this intermediate would depend on the reaction conditions, but it could potentially lead to ring-opened products or rearrange to form other heterocyclic systems.

Carbon-Bromine Bond Cleavage: The presence of C-Br bonds introduces another potential photochemical reaction pathway. Aryl bromides are known to undergo photolytic cleavage to form aryl radicals. This reactivity could lead to debromination or the formation of coupling products, depending on the solvent and other species present.

The photolysis of 3-nitro-1,2,4-triazol-5-one has been shown to produce singlet oxygen, which in turn can react with the parent molecule. researchgate.net It is plausible that irradiation of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one could also generate reactive oxygen species, leading to complex degradation pathways.

Electrochemical Reactivity

The electrochemical behavior of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one is anticipated to be dominated by the reductive cleavage of the C-Br bonds and the N-O bond, as well as potential oxidation of the aromatic ring.

Reduction: The electrochemical reduction of halogenated aromatic compounds is a well-established process. The reduction potential is dependent on the nature and position of the halogen. It is expected that the bromine atoms on the benzisoxazolone ring would be susceptible to electrochemical reduction, leading to the formation of mono- and non-brominated derivatives. Studies on the electrochemical synthesis of 2,1-benzisoxazoles (anthranils) from substituted 2-nitrobenzaldehydes have shown that halo-substituted derivatives can be successfully cyclized, indicating that the electrochemical conditions can be controlled to favor specific transformations. clockss.org The reductive cleavage of the N-O bond in the 1,2-benzisoxazole ring of zonisamide (B549257) has been observed in metabolic studies, suggesting that this bond is also electrochemically labile. epa.gov

Oxidation: The oxidation of the 1,2-benzisoxazol-3-one ring system is less studied. However, the presence of the electron-withdrawing bromine atoms and the carbonyl group would likely make the oxidation of the benzene ring more difficult compared to the unsubstituted parent compound. Electrochemical oxidation could potentially lead to the formation of phenolic derivatives or polymeric materials, depending on the electrode potential and reaction medium.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,2 Benzisoxazol 3 2h One, 5,7 Dibromo

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis of Brominated Benzisoxazoles

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-. A key feature of this compound in mass spectrometry is the characteristic isotopic pattern generated by the two bromine atoms. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. youtube.comlibretexts.org Consequently, a molecule containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 isotopic pattern with an approximate intensity ratio of 1:2:1.

This pattern is a powerful diagnostic feature. For 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, the molecular formula is C7H3Br2NO2. The expected monoisotopic mass is approximately 290.85306 Da. uni.lu In an HRMS spectrum, one would observe this monoisotopic peak, a peak at M+2 corresponding to a molecule with one 79Br and one 81Br, and a peak at M+4 for a molecule containing two 81Br isotopes. The high mass accuracy of HRMS allows for the confident confirmation of the elemental formula by comparing the measured mass to the theoretical mass, often with an error of less than 5 ppm. youtube.com This precise mass measurement, combined with the unique isotopic signature of the two bromine atoms, provides unequivocal evidence for the presence and number of bromine atoms in the molecule. youtube.comlibretexts.orgyoutube.com Further analysis of fragmentation patterns in MS/MS experiments can provide additional structural information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Due to the substitution pattern, the aromatic region of the ¹H NMR spectrum is expected to be relatively simple. The protons on the benzene (B151609) ring will appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. For the parent 1,2-benzisoxazole (B1199462), aromatic protons typically resonate between δ 7.0 and 8.0 ppm. chemicalbook.comclockss.org In the case of the 5,7-dibromo substituted compound, the remaining protons on the aromatic ring would be expected in a similar region, with their specific shifts influenced by the electron-withdrawing nature of the bromine atoms and the isoxazole (B147169) ring.

The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the isoxazolone ring is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. nih.gov The carbons attached to the bromine atoms will also exhibit characteristic shifts. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern. illinois.edu

Interactive Data Table: Predicted NMR Chemical Shifts for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-~165
C3a-~120
C4~7.5 - 7.8~115
C5-~110 (C-Br)
C6~7.8 - 8.0~130
C7-~112 (C-Br)
C7a-~160
NHVariable-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, multi-dimensional NMR techniques are invaluable for establishing the connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, COSY would confirm the connectivity between the remaining aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each proton to its corresponding carbon atom.

These multi-dimensional experiments, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-. nih.govipb.pt

Solid-State NMR for Polymorphic Studies of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying the structure and dynamics of solid materials, including potential polymorphic forms of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-. nih.govdur.ac.uk Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physicochemical properties of a substance. researchgate.net

ssNMR can distinguish between different polymorphs because the chemical shifts of nuclei are highly sensitive to the local electronic environment, which is influenced by the crystal packing and intermolecular interactions. dur.ac.ukconicet.gov.ar Differences in hydrogen bonding, for instance, can lead to measurable changes in the chemical shifts of the involved nuclei. dur.ac.uk

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. nih.gov By comparing the ssNMR spectra of different batches or crystallization products of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, it is possible to identify the presence of different polymorphic forms. researchgate.net Furthermore, ssNMR can be used to quantify the relative amounts of different polymorphs in a mixture. nih.gov

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. mdpi.comnih.gov For 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its crystal packing.

The resulting crystal structure would reveal the planarity of the benzisoxazole ring system and the precise locations of the bromine atoms. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H and carbonyl groups, and potential halogen bonding involving the bromine atoms, which govern the crystal packing. rsc.org This information is crucial for understanding the solid-state properties of the compound.

Interactive Data Table: Hypothetical Crystallographic Data for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)15.8
α (°)90
β (°)90
γ (°)90
Z4

Note: This data is hypothetical and would need to be determined experimentally.

Co-crystallization Strategies

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a second, different molecular component (a coformer) in the same crystal lattice. nih.govijlpr.comijpsr.com For 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, co-crystallization could be explored to potentially alter its solubility, dissolution rate, or stability.

The design of co-crystals relies on understanding and exploiting non-covalent interactions, particularly hydrogen bonding. nih.gov The N-H and carbonyl groups of the benzisoxazolone ring are prime sites for forming hydrogen bonds with suitable coformers. Potential coformers could include compounds with complementary functional groups, such as carboxylic acids, amides, or pyridines. ijlpr.com Strategies for preparing co-crystals often involve solution-based methods like slow evaporation or slurry crystallization, where the active compound and the coformer are dissolved in a suitable solvent and allowed to crystallize together. nih.gov

Polymorphism and Pseudopolymorphism of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

As mentioned, polymorphism refers to the existence of different crystalline forms of the same compound. researchgate.net Pseudopolymorphism is a related phenomenon where different crystal forms arise from the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. conicet.gov.ar Both polymorphism and pseudopolymorphism can significantly influence the properties of a pharmaceutical solid.

The existence of different polymorphic or pseudopolymorphic forms of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- could be investigated by systematically varying crystallization conditions such as solvent, temperature, and cooling rate. Each resulting solid form would then be characterized by techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR to identify and distinguish between different crystalline structures. nih.gov The identification and control of polymorphism are critical aspects of pharmaceutical development.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the bond type and its chemical environment. For 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, these techniques would provide critical information for confirming its structural integrity.

In an FT-IR experiment, the molecule is exposed to infrared radiation, and the absorption of this radiation at specific frequencies corresponds to the vibrational transitions of its bonds. Conversely, Raman spectroscopy involves irradiating the sample with a monochromatic laser and analyzing the inelastically scattered light, which provides information about different vibrational modes. The two techniques are often complementary, as some vibrational modes may be more active (i.e., produce a stronger signal) in either IR or Raman spectroscopy.

Hypothetical Vibrational Spectroscopy Data for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Vibrational ModeExpected Wavenumber Range (cm⁻¹) (FT-IR)Expected Wavenumber Range (cm⁻¹) (Raman)Notes
N-H Stretch3300-31003300-3100The position can indicate the degree of hydrogen bonding.
Aromatic C-H Stretch3100-30003100-3000Typically sharp, multiple bands.
C=O Stretch (Lactam)1750-17001750-1700A strong, characteristic band in the IR spectrum. Its position is sensitive to ring strain and conjugation.
C=C Aromatic Stretch1620-14501620-1450Multiple bands indicating the presence of the benzene ring.
C-N Stretch1400-12001400-1200Important for confirming the heterocyclic ring structure.
C-O Stretch1250-10001250-1000Associated with the isoxazole ring.
C-Br Stretch700-500700-500Strong bands, confirming the presence of the bromine substituents.

This table is illustrative and based on characteristic vibrational frequencies for the expected functional groups. Actual experimental values would be required for a definitive analysis.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

UV-Visible and fluorescence spectroscopy are employed to investigate the electronic properties of a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides information on the conjugated systems within the molecule.

For 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic benzisoxazole core. The bromine atoms, being electron-withdrawing and also possessing lone pairs of electrons, can influence the energy of these transitions, potentially causing a shift in the absorption maximum (λmax) compared to the unsubstituted parent compound.

Fluorescence spectroscopy provides further insight into the molecule's photophysical behavior. After a molecule absorbs light and reaches an excited state, it can relax back to the ground state by emitting a photon. This emission is known as fluorescence. The fluorescence spectrum, along with the quantum yield (the efficiency of the fluorescence process), provides information about the structure of the excited state and the various relaxation pathways available to the molecule. The presence of heavy atoms like bromine can sometimes quench fluorescence through enhanced intersystem crossing.

Hypothetical Electronic Spectroscopy Data for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

ParameterHypothetical ValueSignificance
λmax (Absorption)~280-320 nmIndicates the energy of the primary electronic transitions within the conjugated system.
Molar Absorptivity (ε)> 1000 L mol⁻¹ cm⁻¹A measure of how strongly the compound absorbs light at λmax.
λem (Emission)Not applicable without experimental dataThe wavelength of maximum fluorescence emission, which is typically at a longer wavelength than the absorption.
Fluorescence Quantum Yield (ΦF)Not applicable without experimental dataRepresents the efficiency of the fluorescence process.

This table is for illustrative purposes only. The actual values would depend on experimental measurements in a specified solvent.

Chiroptical Properties of Enantiomerically Pure 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- Derivatives (if applicable)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. Such mirror images are called enantiomers.

The parent compound, 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, is itself achiral and therefore would not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for example, by attaching a chiral substituent, the resulting derivatives could exist as a pair of enantiomers.

In such a case, the enantiomers would interact differently with plane-polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. These techniques are invaluable for determining the absolute configuration of chiral molecules and studying their conformational properties.

A search of the scientific literature did not yield any studies on enantiomerically pure derivatives of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-. Therefore, no experimental chiroptical data is available. If such derivatives were to be synthesized, chiroptical studies would be essential for their stereochemical characterization.

Theoretical and Computational Chemistry of 1,2 Benzisoxazol 3 2h One, 5,7 Dibromo

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

For 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, such calculations would reveal how the electron-withdrawing bromine atoms and the isoxazolone ring influence the electron density across the benzene (B151609) ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. uni.lu A smaller gap generally implies higher reactivity.

Despite the utility of these methods, specific studies detailing the electronic structure and molecular orbitals of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- are not available in the reviewed literature.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of molecules based on electron density, offering a balance between accuracy and computational cost. nih.govresearchgate.net DFT is widely used to study chemical reactivity through conceptual DFT descriptors like electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic or electrophilic attack. uni.lu

If applied to 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, DFT studies could elucidate its reaction mechanisms with various reagents. For instance, mapping the Molecular Electrostatic Potential (MEP) would identify electron-rich and electron-poor regions, providing clues about intermolecular interactions. uni.lu However, no dedicated DFT studies on the reactivity or reaction mechanisms of this specific compound have been found in the scientific literature.

Conformational Analysis and Tautomerism of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a largely planar and rigid system like 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, the conformational landscape is expected to be simple.

A more relevant theoretical study would be on its tautomerism. The "-3(2H)-one" nomenclature indicates an enol-keto type structure. Computational methods could compare the relative stabilities of different tautomeric forms, such as the aromatic 3-hydroxy-1,2-benzisoxazole form versus the keto form. This analysis is critical as the dominant tautomer determines the molecule's chemical behavior and interactions.

There are currently no published studies focusing on the conformational analysis or tautomeric equilibrium of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-.

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. These simulations are invaluable for understanding how a solute molecule interacts with its solvent environment, a key factor influencing chemical reactions and biological interactions.

An MD simulation of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- in a solvent like water or an organic solvent would reveal information about its solvation shell, diffusion characteristics, and how the solvent affects its conformational stability. This is particularly important for predicting its behavior in biological systems or in a reaction medium. At present, no such MD simulation studies for this compound are available in the literature.

In Silico Prediction of Spectroscopic Parameters for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one

While experimental spectroscopic data is definitive, computational methods can predict spectroscopic parameters to aid in structural elucidation. Time-dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, while standard DFT calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts.

Although no peer-reviewed computational spectroscopic studies exist for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, some properties have been predicted by computational tools and are available in public databases. The table below lists predicted collision cross-section (CCS) values, which are relevant for mass spectrometry analysis. researchgate.net

Predicted Physicochemical and Spectrometric Properties

Property Value Source
Molecular Formula C₇H₃Br₂NO₂ PubChemLite researchgate.net
Monoisotopic Mass 290.85306 Da PubChemLite researchgate.net

| XlogP (Predicted) | 2.5 | PubChemLite researchgate.net |

Predicted Collision Cross Section (CCS) Values (Ų)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 291.86034 135.9
[M+Na]⁺ 313.84228 149.9
[M-H]⁻ 289.84578 143.0

Data sourced from PubChemLite, calculated using CCSbase. These are predicted values and have not been experimentally verified. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- Analogues

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity or physicochemical properties. mdpi.com These models use calculated molecular descriptors to predict the properties of new or untested compounds.

No QSPR models have been developed specifically for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-. However, QSAR/QSPR studies have been conducted on various analogues containing related heterocyclic scaffolds, such as benzoxazoles and benzimidazoles. These studies aim to predict activities like antidiabetic or anticancer efficacy based on structural features.

Examples of QSAR/QSPR Studies on Analogous Scaffolds

Scaffold Studied Activity/Property Modeled Key Findings Reference
Benzoxazole (B165842) benzenesulfonamides Antidiabetic activity (Fructose-1,6-bisphosphatase inhibition) A statistically valid 3D-QSAR model was developed (R²=0.9686, q²=0.72) that correlated hydrophobic, H-bond acceptor, and H-bond donor features with activity.
Benzo[c]phenanthridines Topoisomerase I inhibition and cytotoxicity 2D, 3D, and Hologram QSAR models were built with good predictive power (r²_pred up to 0.80) to guide the design of new antitumor agents. mdpi.com
4,5,6,7-Tetrabromobenzimidazole analogues Protein Kinase CK2 inhibition 2D and 3D-QSAR models identified important topological, electrostatic, and steric descriptors for inhibitory activity, showing good correlation and predictive ability (pred_r² up to 0.7931).

This table presents findings for analogues and does not include data for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-.

These studies on analogues highlight the power of QSPR modeling to guide drug discovery efforts by predicting the properties of related compounds.

Structure Activity Relationships Sar and Ligand Design with the 1,2 Benzisoxazol 3 2h One, 5,7 Dibromo Scaffold

Exploration of Structural Modifications on the 1,2-Benzisoxazol-3(2H)-one Core and Dibromo-Positions

The 1,2-benzisoxazol-3(2H)-one core offers several positions for structural modification to modulate biological activity. However, the focus here is on the impact of the dibromo-substituents at positions 5 and 7. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a lead compound.

Research on related 1,2-benzisoxazole (B1199462) derivatives has provided insights into the effects of halogenation on the benzene (B151609) ring. For instance, in a study on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase anticonvulsant activity and neurotoxicity. nih.gov This suggests that the bromine atom at position 5 in the 5,7-dibromo- scaffold could be crucial for enhancing the potency of the molecule for certain biological targets.

Similarly, modifications at the 7-position have been shown to be significant. In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole (B165842) ring led to an increase in antimicrobial activity. nih.gov This finding highlights the potential of the 7-bromo substituent to contribute to the biological activity profile of the 5,7-dibromo-1,2-benzisoxazol-3(2H)-one scaffold.

While direct studies on the combined effect of 5,7-dibromo substitution are limited, these individual findings suggest that the presence of both bromine atoms could lead to a synergistic enhancement of activity or the emergence of a novel activity profile. The electron-withdrawing nature of the bromine atoms would significantly alter the electron distribution of the aromatic ring, influencing its interaction with biological targets.

Rational Design Principles for Modulating Molecular Interactions Based on 5,7-dibromo-substitution

The rational design of ligands based on the 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- scaffold involves leveraging the properties of the bromine substituents to optimize molecular interactions with a target protein. Bromine atoms can participate in various non-covalent interactions, including halogen bonds, hydrophobic interactions, and van der Waals forces.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a carbonyl oxygen or a nitrogen atom in a protein's active site. The 5- and 7-bromo substituents can act as halogen bond donors, forming specific and directional interactions that can enhance binding affinity and selectivity. The design of molecules incorporating this scaffold would, therefore, consider the positioning of these bromine atoms to align with potential halogen bond acceptors in the target's binding pocket.

Lipophilicity and Hydrophobic Interactions: The bromine atoms increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a protein. The increased lipophilicity must be carefully balanced, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

A rational design approach would involve iterative cycles of designing analogs with variations in other parts of the molecule while retaining the 5,7-dibromo substitution pattern to probe and optimize these interactions.

SAR Studies of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- Derivatives in Relation to Target Binding Mechanisms (excluding clinical outcomes)

While specific SAR studies for a series of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- derivatives are not extensively documented in publicly available literature, general principles can be inferred from studies on related benzisoxazole compounds. The primary goal of SAR studies is to understand how changes in the chemical structure of a molecule affect its biological activity.

For the 5,7-dibromo scaffold, key SAR questions would include:

The necessity of both bromine atoms: Is the activity retained or enhanced if one of the bromine atoms is removed or replaced with another substituent?

The effect of bromine's position: Would moving the bromine atoms to other positions on the benzene ring (e.g., 4,6-dibromo) alter the activity or selectivity?

The influence of other substituents: How does the introduction of various groups at other positions of the benzisoxazole ring, in combination with the 5,7-dibromo pattern, affect binding to a specific target?

A study on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives demonstrated that halogenation at the 5-position increased anticonvulsant activity. nih.gov This provides a starting point for a hypothetical SAR table for anticonvulsant activity:

CompoundSubstitution at Position 5Substitution at Position 7Relative Anticonvulsant Activity
Parent Compound HHBaseline
5-Halo Analog HalogenHIncreased
5,7-Dibromo Analog BrBrPotentially Further Increased (Hypothetical)

Similarly, based on the finding that 7-bromo substitution enhances antimicrobial activity in a related series, a hypothetical SAR for antimicrobial agents could be constructed. nih.gov The combination of these findings suggests that the 5,7-dibromo substitution pattern could be a key pharmacophore for developing potent modulators of various biological targets.

Ligand Efficiency and Lipophilicity Optimization Strategies for 5,7-dibromo-1,2-benzisoxazol-3(2H)-one Analogues

Ligand efficiency (LE) and lipophilic efficiency (LiPE) are important metrics in drug discovery for assessing the quality of a lead compound. LE measures the binding energy per heavy atom, while LiPE relates potency to the lipophilicity of the compound.

The 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- scaffold has a relatively high molecular weight due to the two bromine atoms. This can negatively impact its ligand efficiency if the gain in binding affinity from the bromine atoms is not substantial. Optimization strategies would focus on:

Maximizing Favorable Interactions: Ensuring that both bromine atoms are actively contributing to binding affinity through interactions like halogen bonding. If one of the bromines does not contribute significantly, it may be considered "lipophilic baggage" and could be removed or replaced to improve LE and LiPE.

Modulating Lipophilicity: While the dibromo-substitution increases lipophilicity, this can be balanced by introducing polar functional groups at other positions on the molecule. This can improve aqueous solubility and reduce non-specific toxicity.

Fragment-Based Growth: Using the 5,7-dibromo-1,2-benzisoxazol-3(2H)-one as a core fragment and systematically adding small chemical groups to explore and optimize interactions with the target protein can be an effective strategy to improve both potency and efficiency.

The predicted XlogP (a measure of lipophilicity) for 1,2-Benzisoxazol-3(2H)-one is significantly lower than that for its 5,7-dibromo counterpart, illustrating the substantial increase in lipophilicity due to the bromine atoms.

CompoundPredicted XlogP
1,2-Benzisoxazol-3(2H)-one~1.1
1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-~2.5

Data is illustrative and based on general predictions for similar structures.

Molecular Docking and Virtual Screening Approaches Utilizing the 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- Scaffold

Molecular docking and virtual screening are powerful computational tools used to predict the binding mode of a ligand to a protein and to screen large libraries of compounds for potential hits.

Molecular Docking: For the 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- scaffold, molecular docking studies would be crucial to visualize its potential binding orientation within a target's active site. The docking simulations would aim to:

Identify key amino acid residues that interact with the scaffold.

Predict the role of the 5- and 7-bromo substituents in binding, particularly in forming halogen bonds.

Guide the design of new analogs with improved binding affinity and selectivity.

Virtual Screening: The 5,7-dibromo-1,2-benzisoxazol-3(2H)-one scaffold can be used as a query in virtual screening campaigns to identify other commercially available or synthetically accessible compounds with similar structural features. This can be done through:

Substructure searching: Identifying molecules containing the core dibrominated benzisoxazolone ring.

3D shape-based screening: Finding molecules that have a similar three-dimensional shape and electrostatic potential profile.

These computational approaches can significantly accelerate the discovery of novel and potent ligands based on the 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- scaffold by prioritizing compounds for synthesis and biological testing.

Advanced Research Applications of 1,2 Benzisoxazol 3 2h One, 5,7 Dibromo and Its Derivatives

Applications in Material Science

The unique electronic and structural characteristics of the 5,7-dibromo-1,2-benzisoxazol-3(2H)-one scaffold make it an intriguing candidate for the development of advanced functional materials.

While direct reports on the luminescent properties of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one are not prevalent, the broader class of benzisoxazoles and related dibrominated aromatic compounds are known to be key components in luminescent materials. The core structure's potential for π-conjugation suggests that its derivatives could exhibit useful photophysical properties. By analogy with other dibrominated monomers used in organic electronics, it is plausible that polymers incorporating the 5,7-dibromo-1,2-benzisoxazol-3(2H)-one unit could be designed to be luminescent. The bromine atoms provide convenient handles for polymerization reactions, such as Suzuki or Stille cross-coupling, to create extended conjugated systems. ossila.com The electron-withdrawing nature of the isoxazolone ring and the heavy atom effect of the bromine atoms could be tuned to achieve desired emission characteristics, including phosphorescence for applications in organic light-emitting diodes (OLEDs).

Dibrominated heterocyclic compounds are fundamental building blocks in the synthesis of organic semiconductors. ossila.com For instance, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a widely used monomer for creating low band-gap polymers for organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). lookchem.comossila.com The two bromine atoms on these monomers allow for the formation of conjugated polymers through cross-coupling reactions. ossila.com

Following this precedent, 5,7-dibromo-1,2-benzisoxazol-3(2H)-one could serve as a valuable monomer for the synthesis of novel semiconducting polymers. The properties of the resulting polymers could be tailored by copolymerizing this monomer with various electron-donating units. The introduction of fluorine atoms onto the benzisoxazole ring, a strategy used with benzothiadiazole to lower the polymer's band gap and improve electron affinity, could further enhance the performance of these materials in optoelectronic devices. ossila.com

Table 1: Comparison of Dibrominated Monomers in Organic Electronics

Compound CAS Number Common Applications
4,7-Dibromo-2,1,3-benzothiadiazole 15155-41-6 Monomer for luminescent and semiconducting polymers (e.g., PCDTBT, PCPDTBT) for LEDs and OPVs. lookchem.comossila.com
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole 1295502-53-2 Electron-deficient monomer for high-performance low band-gap polymers (e.g., PffBT4T-2OD) for OPVs. ossila.com

Chemical Biology Probes and Imaging Agents (Non-Clinical, Mechanistic Focus)

The benzisoxazole scaffold is present in various biologically active molecules, suggesting its utility in designing probes to study biological systems. nih.gov

Fluorescent probes are indispensable tools for visualizing and understanding cellular processes. The development of such probes often involves a fluorophore core that can be chemically modified to respond to specific analytes or environmental changes. researchgate.net While not inherently fluorescent, the 1,2-benzisoxazol-3(2H)-one core could be functionalized to create novel fluorescent probes. The bromine atoms on the 5,7-dibromo derivative offer sites for the introduction of fluorogenic groups or moieties that modulate the electronic properties of the system upon interaction with a target. For example, a probe could be designed where the fluorescence is "turned on" upon a specific chemical reaction, such as a Suzuki coupling reaction catalyzed by a metal ion of interest within a biological system. nih.gov

Affinity labels are reactive molecules that bind to a target protein's active site and form a covalent bond, allowing for the identification and characterization of the binding site. The benzisoxazole and related benzisothiazole cores have been identified as inhibitors of enzymes like caspases and ureases, indicating their ability to bind with high affinity to protein active sites. nih.govnih.gov The 5,7-dibromo-1,2-benzisoxazol-3(2H)-one could be developed into an affinity label. One of the bromine atoms could serve as a reactive group, or it could be substituted with a more specifically reactive functional group to covalently modify the target protein upon binding. The second bromine atom could be used to attach a reporter tag, such as biotin (B1667282) or a fluorescent dye, for subsequent detection and analysis.

Catalysis and Organocatalysis Utilizing 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- Derivatives

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. nih.gov Derivatives of 1,2-benzisoxazol-3(2H)-one possess structural features that suggest potential applications in this area. The nitrogen and oxygen atoms within the isoxazole (B147169) ring have lone pairs of electrons and could function as Lewis basic sites to activate substrates. nih.gov Furthermore, the bromine atoms could participate in halogen bonding interactions, a non-covalent interaction that is increasingly being explored in catalysis for the activation of electrophiles.

Derivatives of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one could be designed as novel organocatalysts. For example, by replacing one of the bromine atoms with a chiral amine or phosphine (B1218219) group, a new class of chiral Lewis base catalysts could be developed for asymmetric synthesis. The remaining bromine atom could be used to tune the electronic properties of the catalyst or to immobilize it on a solid support for easier separation and recycling.

Table 2: Compound Names Mentioned in the Article

Compound Name
1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-
4,7-Dibromo-2,1,3-benzothiadiazole
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)])
PCPDTBT (poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]])

Analytical Chemistry Applications

In the realm of analytical chemistry, the demand for highly sensitive and selective methods for the detection and quantification of various analytes is ever-present. The structural attributes of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- suggest its potential as a valuable tool in this domain, particularly in chromatography and electrochemical sensing.

The analysis of certain compounds, particularly those lacking a suitable chromophore or fluorophore, can be challenging using common chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govhelsinki.fi Derivatization is a widely employed strategy to overcome this limitation, wherein the analyte is reacted with a reagent to form a derivative with improved detectability. nih.govnih.gov Various derivatizing agents are utilized to enhance the sensitivity of detection for analytes such as amines and phenols. helsinki.firesearchgate.net

Theoretically, the 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- scaffold could be functionalized to act as a derivatizing reagent. The N-H group within the isoxazolone ring is a potential site for modification to introduce a reactive moiety that could selectively target specific functional groups on analytes. For instance, modification to incorporate a leaving group could enable it to react with primary and secondary amines, analogous to reagents like benzoyl chloride or dansyl chloride. helsinki.fi The presence of the two bromine atoms would significantly increase the molecular weight of the resulting derivative, which could be advantageous in mass spectrometry-based detection. Furthermore, the aromatic nature of the benzisoxazole core could provide a UV-absorbing chromophore, aiding in UV-Vis detection.

Table 1: Common Derivatizing Reagents for Chromatography

Derivatizing ReagentTarget Analyte(s)Detection Method
Dansyl ChloridePrimary and Secondary Amines, PhenolsFluorescence, UV
Benzoyl ChloridePrimary and Secondary Amines, PhenolsUV, Mass Spectrometry
o-Phthalaldehyde (OPA)Primary AminesFluorescence
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary and Secondary AminesFluorescence
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alcohols, Carboxylic Acids, AminesGas Chromatography-Mass Spectrometry

Electrochemical sensors are analytical devices that relate an electrochemical response to the concentration of an analyte. mdpi.commdpi.com These sensors are valued for their high sensitivity, selectivity, and the potential for miniaturization. The development of novel sensor materials is crucial for enhancing their performance. Halogenated organic compounds have been investigated for their potential in electrochemical applications due to their unique electronic properties. researchgate.net For instance, halogenated benzoquinones have been studied for their role in DNA damage detection via photoelectrochemical sensors. nih.gov

The 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- molecule possesses features that suggest its potential utility in the fabrication of electrochemical sensors. The electroactive nature of the benzisoxazole ring system, combined with the electron-withdrawing effects of the two bromine atoms, could lead to distinct and measurable electrochemical behavior. This compound could potentially be incorporated into an electrode, either through polymerization or immobilization, to create a modified surface for the selective detection of specific analytes. The interaction of the analyte with the immobilized dibromo-benzisoxazolone could induce a change in the electrochemical signal (e.g., current or potential), which could then be correlated to the analyte's concentration. The principles of various electrochemical techniques that could be employed are outlined in the table below.

Table 2: Types of Electrochemical Sensing Techniques

TechniquePrinciple
VoltammetryMeasures the current as a function of an applied potential.
AmperometryMeasures the current at a fixed potential.
PotentiometryMeasures the potential difference between two electrodes at near-zero current.
Impedance SpectroscopyMeasures the opposition to alternating current as a function of frequency.

Supramolecular Chemistry and Self-Assembly of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one Based Structures

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. nih.gov A key principle in this field is self-assembly, where molecules spontaneously organize into well-defined, stable, non-covalently bonded structures. nih.gov Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic region, has emerged as a powerful tool for directing the self-assembly of molecules into complex architectures. nih.govresearchgate.net

The presence of two bromine atoms on the aromatic ring of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- makes it a prime candidate for involvement in halogen-bond-driven supramolecular assembly. These bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules to form predictable and stable one-, two-, or three-dimensional networks. The directionality and strength of these halogen bonds can be fine-tuned by the electronic environment of the molecule. In addition to halogen bonding, other non-covalent interactions such as π-π stacking of the aromatic rings and hydrogen bonding involving the N-H group of the isoxazolone ring could also contribute to the formation and stability of the resulting supramolecular structures. The interplay of these various non-covalent forces could lead to the formation of novel materials with interesting properties, such as liquid crystals or porous solids.

Table 3: Key Non-Covalent Interactions in Supramolecular Chemistry

InteractionDescription
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.
Halogen BondingA non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic species.
π-π StackingAttractive, noncovalent interactions between aromatic rings.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.

Future Perspectives and Unexplored Research Avenues for 1,2 Benzisoxazol 3 2h One, 5,7 Dibromo

Integration with Artificial Intelligence and Machine Learning in Compound Design

The field of drug discovery and materials science is increasingly driven by artificial intelligence (AI) and machine learning (ML), which can significantly accelerate the design-make-test-analyze cycle. nih.gov For a scaffold like 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, AI and ML can unlock new possibilities for creating derivatives with highly specific properties.

Future research could employ generative models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), to explore the vast chemical space around the 5,7-dibromo-1,2-benzisoxazol-3(2H)-one core. These models can be trained on existing libraries of bioactive molecules or functional materials to generate novel structures with a high probability of desired activity. For instance, ML-assisted de novo design tools have been successfully used to identify novel inhibitors for targets like Heat Shock Protein-90 (HSP90) based on different heterocyclic cores. researchgate.net A similar approach could be applied to generate derivatives of the target compound tailored for specific biological targets.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, could be developed to predict the biological activity or material properties of new derivatives. nih.gov By analyzing the physicochemical properties of a virtual library of compounds derived from 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-, researchers could prioritize the synthesis of the most promising candidates, saving time and resources.

Table 1: Potential AI/ML-Driven Research Directions for 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

Research DirectionAI/ML ToolPotential Outcome
Novel Derivative GenerationGenerative Adversarial Networks (GANs), REINVENT4Identification of new molecules with optimized properties for specific targets. researchgate.net
Activity PredictionQuantitative Structure-Activity Relationship (QSAR)Prioritization of synthetic targets with high predicted efficacy. nih.gov
Target IdentificationProteome-screening AI platforms (e.g., Ligand Express)Prediction of on-target and off-target interactions to understand biological activity. nih.gov
3D Structure PredictionDeep Learning (DL) ModelsAccurate prediction of the 3D structure of derivatives to facilitate docking studies. nih.gov

Sustainable Synthesis and Life Cycle Assessment of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-

The principles of green chemistry are paramount in modern chemical synthesis. Future research should focus on developing sustainable and efficient methods for producing 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- and its derivatives. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

A crucial area of investigation would be the Life Cycle Assessment (LCA) of any proposed synthetic route. An LCA provides a comprehensive evaluation of the environmental impact of a chemical process, from raw material extraction to waste disposal. For example, a comparative LCA of batch versus continuous flow (CF) synthesis for 2-aryl benzoxazoles has demonstrated that CF processes can reduce carbon emissions by up to 85% and significantly lower energy and solvent consumption. researchgate.net A similar assessment for the synthesis of the target compound would be invaluable in selecting the most sustainable manufacturing process.

Future synthetic strategies could explore one-pot reactions, catalysis with reusable solid supports, or biocatalysis to minimize waste and improve atom economy. The use of dibrominated starting materials presents both a challenge and an opportunity for selective functionalization, and green chemistry approaches will be essential to ensure the environmental viability of any large-scale production.

Table 2: Comparison of Synthetic Methodologies for Benzoxazole (B165842) Derivatives

MethodologyAdvantagesDisadvantagesRelevance to Target Compound
Traditional Batch SynthesisWell-established, versatileOften requires harsh reagents, generates significant waste researchgate.netProvides a baseline for environmental impact comparison.
Continuous Flow SynthesisImproved safety, higher efficiency, lower emissions and waste researchgate.netRequires specialized equipmentA key avenue for sustainable production of derivatives.
Green Chemistry ApproachesUse of recyclable catalysts, benign solvents, reduced energy consumptionMay require significant process optimizationEssential for developing environmentally friendly synthetic routes.

Exploration of Novel Biological Targets and Mechanistic Insights (Excluding Clinical/Safety)

The benzisoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The addition of two bromine atoms in the 5 and 7 positions of 1,2-Benzisoxazol-3(2H)-one could significantly influence its electronic properties, lipophilicity, and ability to form halogen bonds, thereby opening up possibilities for interaction with novel biological targets.

Future research should involve screening 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- against a wide range of biological targets to uncover new therapeutic potentials. For instance, other benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), playing a role in inducing apoptosis in cancer cells. nih.gov Similarly, a dibrominated thiazolidinedione derivative has been discovered as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key target in type 2 diabetes. nih.gov These findings suggest that the target compound could be explored for similar activities.

Mechanistic studies would be crucial to understand how 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- interacts with its biological targets. This could involve techniques such as X-ray crystallography of the compound bound to a target protein, molecular docking simulations, and various biochemical and cell-based assays to elucidate its mode of action.

Development of Advanced Functional Materials

The unique structure of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- makes it an intriguing candidate for the development of advanced functional materials. The presence of two bromine atoms provides reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental in the synthesis of conjugated polymers.

An important avenue of research would be to explore the potential of this compound as a monomer for organic semiconductors. For example, 4,7-Dibromo-2,1,3-benzothiadiazole (B82695), a structurally related dibrominated heterocyclic compound, is a key building block for high-performance polymers like PCDTBT and PCPDTBT, which are used in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). ossila.com The benzisoxazolone core could impart desirable electronic and photophysical properties, and its derivatives could be investigated for applications in organic electronics.

Further research could also focus on incorporating this molecule into larger polymeric structures to create materials with specific properties, such as high thermal stability, flame retardancy, or unique optical characteristics. The dibromo functionality allows for precise control over the polymer architecture, which is critical for tuning the material's performance.

Multidisciplinary Research Bridging Chemistry and Other Scientific Fields

The full potential of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo- can only be realized through a multidisciplinary research approach. The exploration of this compound sits (B43327) at the intersection of several scientific fields, and collaboration will be key to driving innovation.

Chemistry and Computer Science: The integration of AI and ML for the design and optimization of derivatives, as outlined in section 8.1, requires close collaboration between synthetic chemists and computational scientists. nih.gov

Chemistry and Biology/Pharmacology: The identification of novel biological targets and the elucidation of mechanisms of action necessitate a synergistic effort between chemists who synthesize the compounds and biologists who evaluate their effects. nih.govnih.gov

Chemistry and Materials Science/Physics: The development of new functional materials from this compound would require the expertise of polymer chemists, materials scientists, and physicists to synthesize, characterize, and fabricate devices. ossila.com

Chemistry and Environmental Science: Ensuring the sustainable production and end-of-life management of products derived from this compound will require input from environmental scientists and chemical engineers specializing in life cycle assessment. researchgate.net

Future research programs should be designed to foster these collaborations, creating a holistic approach to understanding and utilizing the unique properties of 1,2-Benzisoxazol-3(2H)-one, 5,7-dibromo-.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, and what key reaction parameters influence yield?

  • Methodology : Synthesis typically involves bromination of the parent 1,2-benzisoxazole scaffold. Electrophilic aromatic substitution (EAS) at the 5- and 7-positions is favored due to the electron-withdrawing nature of the isoxazole ring, directing bromine substituents to these positions. Key parameters include:

  • Use of Lewis acids (e.g., FeBr₃) to enhance bromination efficiency.
  • Solvent selection (e.g., dichloromethane or acetic acid) to stabilize intermediates.
  • Temperature control (0–25°C) to minimize side reactions like ring-opening .
    • Data : Yields can vary (55–92%) depending on stoichiometry and reaction time .

Q. How can the purity and structure of 5,7-dibromo-1,2-benzisoxazol-3(2H)-one be validated experimentally?

  • Methodology :

  • Chromatography : HPLC or TLC with UV detection to assess purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Absence of H-6 proton signal confirms bromination at the 5- and 7-positions .
  • IR : Characteristic C-Br stretches (~550–600 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 290 (M⁺) for C₇H₃Br₂NO₂ .

Q. What thermodynamic data are available for hydrolysis or decomposition of this compound?

  • Data : Hydrolysis under aqueous/ethanol conditions exhibits a reaction enthalpy (ΔᵣH°) of -112 ± 8.4 kJ/mol (-26.7 ± 2.0 kcal/mol), indicating exothermic decomposition .
  • Methodology : Calorimetric studies (e.g., DSC) can track thermal stability, with decomposition onset temperatures >200°C inferred from analogous brominated heterocycles .

Advanced Research Questions

Q. How do electronic effects of 5,7-dibromo substitution influence reactivity in cross-coupling or electrophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing Br substituents deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability. For cross-coupling (e.g., Suzuki-Miyaura), the 3(2H)-one oxygen may coordinate Pd catalysts, requiring optimized ligands (e.g., SPhos) and bases (K₂CO₃) .
  • Case Study : Reaction with benzenediazonium ions yields phenylazo derivatives at the 6-position (16.7% yield) due to steric hindrance at Br-substituted sites .

Q. What contradictions exist between experimental and computational vibrational spectra, and how can they be resolved?

  • Data Discrepancy : DFT/B3LYP calculations for dibromo analogues predict IR frequencies with a weighted RMS deviation of ~15 cm⁻¹ from experimental values, attributed to solvent effects or anharmonicity .
  • Resolution Strategy : Apply scaling factors (0.96–0.98 for C-Br stretches) and refine basis sets (e.g., 6-311++G**) to improve agreement .

Q. What biological activities are associated with 5,7-dibromo-1,2-benzisoxazol-3(2H)-one, and how do they compare to chloro or nitro analogues?

  • Pharmacological Data :

  • Antifungal Activity : The 5,7-dibromo derivative shows superior fungicidal activity (MIC ~12.5 μg/mL) compared to 5,7-dichloro analogues, attributed to enhanced lipophilicity and membrane penetration .
  • Antitumor Potential : Dysprosium complexes with 5,7-dibromo ligands exhibit lower cytotoxicity (IC₅₀ > 50 μM) than dichloro derivatives, likely due to reduced metal-ligand charge transfer efficiency .

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

  • Strategies :

  • Protecting Groups : Temporarily block the 3(2H)-one oxygen with trimethylsilyl groups to direct electrophiles to the 4-position .
  • Microwave Synthesis : Enhance reaction specificity by reducing side-product formation through rapid, controlled heating .

Methodological Best Practices

  • Spectral Analysis : Always compare experimental IR/NMR data with DFT calculations to identify unaccounted environmental effects .
  • Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd(OAc)₂ vs. PdCl₂) to maximize yields in cross-coupling reactions .
  • Biological Assays : Use lipophilicity-adjusted dosing (logP ~2.5 for dibromo derivatives) to account for membrane permeability in antifungal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.